molecular formula C23H16F4N2S B2558124 2-((4-fluorobenzyl)thio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226443-97-5

2-((4-fluorobenzyl)thio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B2558124
CAS No.: 1226443-97-5
M. Wt: 428.45
InChI Key: OVOCNBKLVMIHNB-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)thio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorobenzylthio group, a phenyl group, and a trifluoromethylphenyl group attached to the imidazole ring. These structural features contribute to its unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions.

    Introduction of the Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the imidazole ring using 4-fluorobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

    Attachment of the Phenyl and Trifluoromethylphenyl Groups: These groups can be introduced via Suzuki-Miyaura coupling reactions, which involve the reaction of boronic acids with halogenated imidazole intermediates in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzyl)thio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the fluorobenzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially affecting the imidazole ring or the aromatic substituents.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, palladium catalysts for coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-((4-fluorobenzyl)thio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or altering their function. For example, the fluorobenzylthio group may enhance binding affinity to certain enzymes, while the trifluoromethyl group can increase the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorobenzyl)thio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
  • 2-((4-methylbenzyl)thio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
  • 2-((4-bromobenzyl)thio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Uniqueness

Compared to similar compounds, 2-((4-fluorobenzyl)thio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is unique due to the presence of the fluorine atom in the benzylthio group. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F4N2S/c24-19-11-9-16(10-12-19)15-30-22-28-14-21(17-5-2-1-3-6-17)29(22)20-8-4-7-18(13-20)23(25,26)27/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOCNBKLVMIHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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